2,3-Dihydroxyanthracene-9,10-dione

Metal-complexation affinity Analytical coordination chemistry Ligand selection

2,3-Dihydroxyanthracene-9,10-dione (CAS 483-35-2), historically named hystazarin, is a positional isomer within the dihydroxyanthraquinone family. It features a planar anthracene-9,10-dione core bearing hydroxyl groups at the 2- and 3-positions (adjacent substitution on the same ring).

Molecular Formula C14H8O4
Molecular Weight 240.21 g/mol
Cat. No. B13751115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxyanthracene-9,10-dione
Molecular FormulaC14H8O4
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)O)O
InChIInChI=1S/C14H8O4/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,15-16H
InChIKeyKQSBZNJFKWOQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxyanthracene-9,10-dione (Hystazarin) – Compound Identity and Dihydroxyanthraquinone Class Profile


2,3-Dihydroxyanthracene-9,10-dione (CAS 483-35-2), historically named hystazarin, is a positional isomer within the dihydroxyanthraquinone family. It features a planar anthracene-9,10-dione core bearing hydroxyl groups at the 2- and 3-positions (adjacent substitution on the same ring) [1]. First prepared in 1888 by Liebermann, it occurs naturally as its 3-methyl ether in Rubia cordifolia (Indian madder) [2]. With a molecular formula C₁₄H₈O₄ and a molecular weight of 240.21 g·mol⁻¹, it is one of ten constitutionally distinct dihydroxyanthraquinone isomers, each exhibiting markedly different physicochemical and biological behaviour despite identical elemental composition [1].

Isomer Identity 2,3-Dihydroxy positional isomer, structurally distinct from alizarin (1,2-) and other dihydroxyanthraquinones
Coordination Chemistry Ligand for metal-complexation studies with unique 2,3-chelation geometry and rapid Zr reaction profile
Natural Product Context Occurs as 3-methyl ether in Rubia cordifolia; supports natural product analog and scaffold research

Why 2,3-Dihydroxyanthracene-9,10-dione Cannot Be Interchanged with Other Dihydroxyanthraquinone Isomers


Dihydroxyanthraquinones share a common core but the position of the hydroxyl substituents dictates coordination geometry, proton-transfer pathways, electronic structure, and biological target engagement. Substituting 2,3-dihydroxyanthracene-9,10-dione with its 1,2-isomer (alizarin) or 1,2-sulphonated derivative (alizarin red S) alters metal-binding constants by orders of magnitude, shifts acid dissociation equilibria, and inverts complexation kinetics from rapid to slow [1]. Such isomer-dependent behaviour means that procurement decisions based solely on “a dihydroxyanthraquinone” risk selecting a compound with fundamentally different reactivity, selectivity, and application suitability.

2,3-Dihydroxy (this compound)
1,2-Dihydroxy (alizarin-type)
Zr affinity
Reported lower thermodynamic stability
Higher complexation constant; order-of-magnitude shifts possible
Complexation rate
Rapid kinetics reported
Slow, hydrolytically-mediated pathway may dominate
Coordination mode
Zero hydroxo bridges in Zr complex
One or two coordinated OH groups alter geometry

Quantitative Differentiation Evidence for 2,3-Dihydroxyanthracene-9,10-dione Against Closest Analogs


Zirconium(IV) Complexation Equilibrium Constants: Hystazarin vs. Alizarin and Alizarin Red S

In a direct spectrophotometric and voltammetric head-to-head study under identical conditions, 2,3-dihydroxyanthracene-9,10-dione (hystazarin) exhibited a zirconium complexation equilibrium constant (K_C) approximately 4.3-fold lower than alizarin (1,2-dihydroxyanthraquinone) and roughly 400-fold lower than alizarin red S (1,2-dihydroxyanthraquinone-3-sulphonate) [1]. This quantifies the significantly weaker thermodynamic driving force for hystazarin–Zr complex formation.

Zr Complexation KC
Head-to-head
KC = 6.9 × 10² (hystazarin); 3.0 × 10³ (alizarin); 2.8 × 10⁵ (alizarin red S)
Affinity ranking supports ligand selection for Zr detection; ~400× span across isomers
75% MeOH, μ=1.0 M, 25 °C; 1:1 stoichiometry
Metal-complexation affinity Analytical coordination chemistry Ligand selection

Acid Dissociation Constants (pKₐ) of 2,3-Dihydroxyanthracene-9,10-dione in Comparison with Alizarin and Alizarin Red S

The concentration acid dissociation constants (pK_cₐ) measured under identical solvent and ionic-strength conditions reveal that hystazarin possesses a first pK_cₐ of 7.57, which is 0.26 units higher (less acidic) than alizarin (pK_cₐ₁ = 7.31) and 0.86 units higher than alizarin red S (pK_cₐ₁ = 6.71). The second pK_cₐ values follow a different rank order: hystazarin 11.40, alizarin 11.84, alizarin red S 11.35 [1].

pKa Profile
Head-to-head
pKc₁ = 7.57 (hystazarin), 7.31 (alizarin), 6.71 (alizarin red S)
First deprotonation closer to neutral pH; shifts speciation and metal-coordination behavior
75% MeOH, μ=1.0 M, 25 °C
Acid-base equilibria Proton-transfer thermodynamics Speciation prediction

Complexation Kinetics and Coordination Geometry: Rapid Zr Reaction and Absence of Coordinated Hydroxyl Groups in Hystazarin Complexes

The zirconium–hystazarin complex forms rapidly, in stark contrast to the slow reactions of zirconium with alizarin red S and alizarin, which proceed predominantly via the hydrolysed Zr(OH)₂²⁺ species [1]. Furthermore, the hystazarin complex contains zero coordinated hydroxyl groups, whereas the alizarin complex carries one and the alizarin red S complex carries two [1]. Rate constants were only determinable for the slow alizarin-based reactions, highlighting the mechanistic divergence.

Complexation Kinetics
Head-to-head
Rapid reaction (hystazarin) vs. slow (alizarin, alizarin red S); coordinated OH groups: 0 (hystazarin), 1 (alizarin), 2 (alizarin red S)
Reported kinetic and coordination differences guide sensor and MOF building-block choices
Spectrophotometric/voltammetric monitoring
Complexation kinetics Coordination chemistry Ligand design

Binding Affinity for Anti-Apoptotic Proteins Mcl-1 and Bcl-2: Biochemical Target Engagement Profile

In fluorescence polarization assays, 2,3-dihydroxyanthracene-9,10-dione inhibited Mcl-1 with a Kᵢ of 312 nM and Bcl-2 with a Kᵢ of 420 nM after 30 min incubation [1]. While these data originate from a curated ChEMBL entry and direct isomer-comparator data from the same experimental series are not publicly available, the sub-micromolar affinity for both anti-apoptotic targets distinguishes this scaffold from mono-hydroxyanthraquinones, which are generally inactive against Bcl-2 family proteins [2].

Mcl-1 / Bcl-2 Ki
Supporting evidence
Mcl-1 Ki = 312 nM; Bcl-2 Ki = 420 nM
Reported dual-target engagement; supports apoptosis probe scaffold research
ChEMBL-derived fluorescence polarization; isomer comparator data absent
Apoptosis regulation Protein-ligand binding Cancer target engagement

Optimal Scientific and Industrial Use Cases for 2,3-Dihydroxyanthracene-9,10-dione Based on Quantitative Differentiation


Selective Zirconium Detection and Separation Where Low-Affinity, Rapid-Response Ligands Are Required

In analytical procedures requiring discrimination between zirconium and hafnium or in flow-injection systems where fast ligand-exchange kinetics are paramount, hystazarin's K_C of 6.9 × 10² and rapid complexation kinetics (vs. slow alizarin-based reactions) provide a kinetically favourable, lower-background alternative to alizarin red S (K_C = 2.8 × 10⁵) [1].

pH-Dependent Speciation Studies Exploiting Distinct pKₐ Values of the 2,3-Isomer

The pK_cₐ₁ of 7.57 places hystazarin's first deprotonation closer to physiological pH than alizarin (7.31) and significantly higher than alizarin red S (6.71), making it a useful probe for studying proton-coupled electron transfer or metal-binding events in the pH 6.5–8.0 window where speciation differences between isomers are maximized [1].

Coordination Polymer and Metal-Organic Framework (MOF) Synthesis Requiring Non-Hydroxyl-Bridged Metal Nodes

Because the hystazarin–Zr complex contains zero coordinated hydroxyl groups, unlike alizarin (1 OH) or alizarin red S (2 OH) complexes, it offers a structurally distinct building block for constructing MOFs or coordination networks where bridging via quinone carbonyls rather than hydroxo ligands is desired, potentially altering framework topology and stability [1].

Early-Stage Apoptosis-Targeted Probe Development Leveraging Dual Mcl-1/Bcl-2 Binding

With Kᵢ values of 312 nM (Mcl-1) and 420 nM (Bcl-2), 2,3-dihydroxyanthracene-9,10-dione provides a synthetically tractable anthraquinone scaffold for fragment-based or structure-guided optimisation of dual Bcl-2-family inhibitors, particularly where the 2,3-dihydroxy substitution pattern imparts physicochemical properties distinct from the more extensively studied 1,4- and 1,8-isomers [1][2].

Application
Selection Property
Validation Focus
Zirconium detection and separation research
Low-affinity, rapid-complexation ligand context
Kinetic comparison with alizarin-type ligands
pH-dependent speciation studies
pKa₁ near neutral pH; distinct protonation landscape
Speciation comparison across dihydroxy isomers
Coordination polymer and MOF synthesis
Zero hydroxo bridges in Zr complex
Structural building-block comparison with alizarin-type complexes
Apoptosis-targeted probe development
Dual Mcl-1/Bcl-2 binding scaffold
Target engagement confirmation and isomer selectivity profiling
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